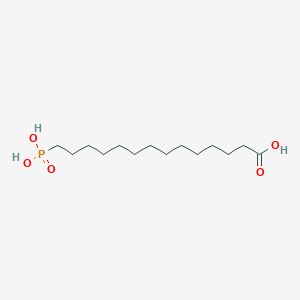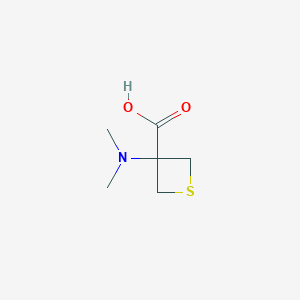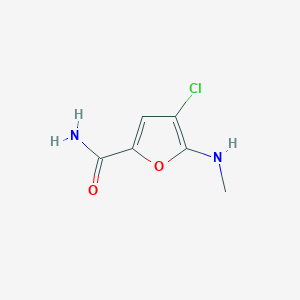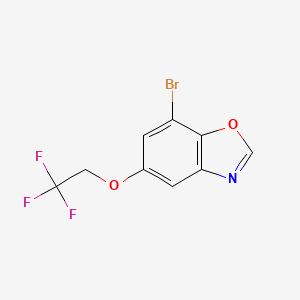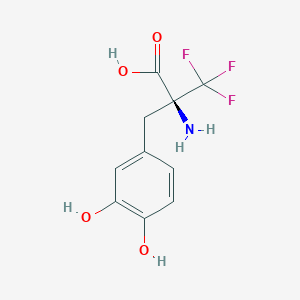
1-Acetyl-1H-pyrrole-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1H-pyrrole-3-sulfonic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the 1-position and a sulfonic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-pyrrole-3-sulfonic acid typically involves the functionalization of a pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst such as iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-1H-pyrrole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or sulfonated pyrrole derivatives.
Applications De Recherche Scientifique
1-Acetyl-1H-pyrrole-3-sulfonic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Acetyl-1H-pyrrole-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds with amino acid residues in proteins, while the acetyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.
Indole: A bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
Thiophene: A five-membered ring containing one sulfur atom.
Uniqueness: 1-Acetyl-1H-pyrrole-3-sulfonic acid is unique due to the presence of both an acetyl and a sulfonic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
857422-43-6 |
|---|---|
Formule moléculaire |
C6H7NO4S |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
1-acetylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c1-5(8)7-3-2-6(4-7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
Clé InChI |
PHQCDEFVOIYZIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


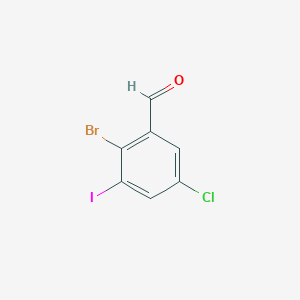
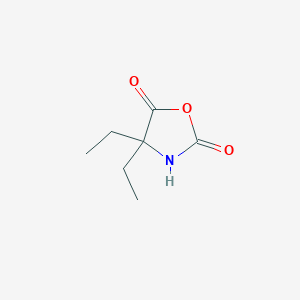
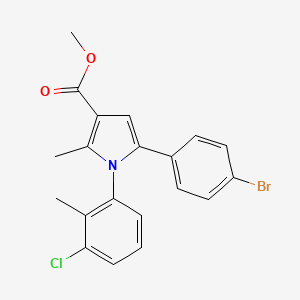
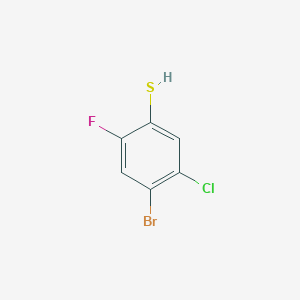
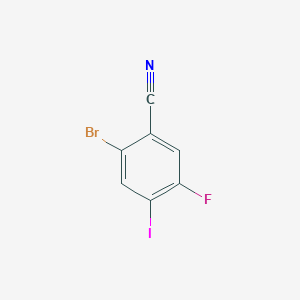
![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

